Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Description

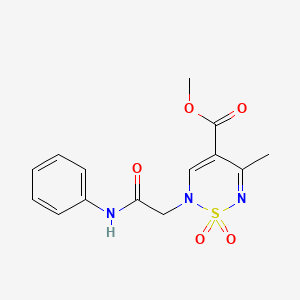

Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a thiadiazine derivative characterized by a 1,2,6-thiadiazine core with a 1,1-dioxide moiety, a methyl ester group at position 4, and a 2-oxo-2-(phenylamino)ethyl substituent at position 2.

Properties

IUPAC Name |

methyl 2-(2-anilino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c1-10-12(14(19)22-2)8-17(23(20,21)16-10)9-13(18)15-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYIOZHPHKUGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid with phenyl isocyanate to form an intermediate. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: It is explored for use in the development of advanced materials with unique properties.

Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Position 2: The target compound’s 2-oxo-2-(phenylamino)ethyl group distinguishes it from analogs with alkyl or oxadiazole-based substituents. This phenylamino moiety may enhance binding to aromatic-rich biological targets, such as viral proteases or HSP70 .

- Ester Group : Methyl esters (target compound) generally confer lower lipophilicity than ethyl esters (e.g., ), which may influence pharmacokinetic properties like membrane permeability.

Methodological Considerations in Structural Analysis

The evidence highlights the use of crystallographic tools like SHELX and WinGX for determining the structures of thiadiazine derivatives. For example:

- SHELX : Employed for refining small-molecule crystal structures, critical for confirming substituent configurations and hydrogen-bonding patterns in analogs like .

- WinGX : Used for data processing and visualization, enabling precise comparison of bond lengths and angles across derivatives.

These methodologies ensure accurate structural comparisons, which are vital for rational drug design.

Biological Activity

Methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a member of the thiadiazine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurodegenerative diseases and other conditions linked to protein aggregation. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazine ring system, which is characterized by its unique nitrogen-sulfur heterocyclic structure. The presence of substituents such as the methyl group and phenylamino moiety contributes to its biological activity. The molecular formula can be represented as follows:

1. Neuroprotective Effects

Recent studies have indicated that derivatives of thiadiazine 1,1-dioxide exhibit neuroprotective properties by acting as agonists for heat shock proteins (Hsp70), which play a crucial role in protein folding and preventing aggregation. For instance, a study demonstrated that certain thiadiazine analogs reduced protein aggregation associated with Huntington's disease, showing promise as therapeutic agents for neurodegenerative disorders .

2. Anticancer Activity

Thiadiazine derivatives have also been evaluated for their anticancer properties. In vitro assays revealed that compounds similar to methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that specific modifications to the thiadiazine core enhance its potency against cancer cells.

Case Study 1: Neurodegenerative Disease Models

In a cell-based assay using HEK293H cells, several thiadiazine derivatives were tested for their ability to suppress protein aggregates. Notably, compound 12g showed superior efficacy compared to the positive control MAL1-271, indicating its potential as a therapeutic agent in managing Huntington's disease .

Case Study 2: Antitumor Activity Assessment

A series of synthesized thiadiazines were screened against human glioblastoma (U251) and melanoma (WM793) cell lines. Compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting that these derivatives may offer a novel approach to cancer treatment .

Research Findings

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 12g | Neuroprotective | <10 | Hsp70 |

| 10g | Anticancer | <5 | Glioblastoma |

| 10i | Anticancer | <15 | Melanoma |

The biological activity of methyl 5-methyl-2-(2-oxo-2-(phenylamino)ethyl)-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is believed to involve multiple mechanisms:

- Heat Shock Protein Activation : The compound may enhance the expression of heat shock proteins which assist in refolding misfolded proteins.

- Cytotoxicity Induction : It appears to induce apoptosis in cancer cells through pathways that involve mitochondrial dysfunction and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.